RPR103611

説明

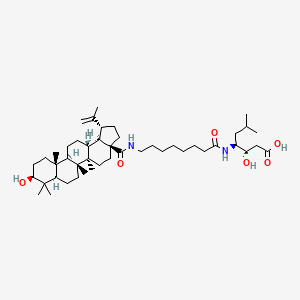

Structure

2D Structure

特性

CAS番号 |

150840-75-8 |

|---|---|

分子式 |

C46H78N2O6 |

分子量 |

755.1 g/mol |

IUPAC名 |

(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C46H78N2O6/c1-29(2)27-33(34(49)28-39(52)53)48-38(51)15-13-11-10-12-14-26-47-41(54)46-23-18-31(30(3)4)40(46)32-16-17-36-43(7)21-20-37(50)42(5,6)35(43)19-22-45(36,9)44(32,8)24-25-46/h29,31-37,40,49-50H,3,10-28H2,1-2,4-9H3,(H,47,54)(H,48,51)(H,52,53)/t31-,32+,33-,34-,35-,36+,37-,40+,43-,44+,45+,46-/m0/s1 |

InChIキー |

SPZFCKVVHXRLAI-XOCWCZJOSA-N |

異性体SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |

正規SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |

同義語 |

N'-(N-(3-hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxy-6-methylheptanoic acid RPR 103611 RPR-103611 |

製品の起源 |

United States |

Foundational & Exploratory

RPR103611 mechanism of action

An in-depth search for publicly available information on RPR103611 has yielded no specific results for a compound or drug with this identifier. Searches for its mechanism of action, associated signaling pathways, clinical trials, and experimental studies did not return any relevant information.

This suggests that "this compound" may be an internal development code that has not been disclosed in public literature, a compound that is in a very early stage of research and not yet published, or a potential typographical error in the designation.

Consequently, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, as there is no available data on which to base this information.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to verify the identifier through internal documentation, publications from the originating institution, or by contacting the researchers or organization directly associated with its development.

Should further information or a correct identifier become available, a comprehensive technical guide can be generated to meet the specified requirements.

The Enigma of RPR103611: An Undisclosed Research Compound

Despite a comprehensive search of public scientific databases and clinical trial registries, the identity and specific biological functions of the compound designated as RPR103611 remain elusive. This identifier does not correspond to any publicly disclosed small molecule, biologic, or other therapeutic agent currently in preclinical or clinical development.

The lack of available information prevents the creation of a detailed technical guide as requested. "this compound" may represent an internal research code used by a pharmaceutical company or academic institution that has not yet been made public. Such designations are common in the early stages of drug discovery and development before a compound is officially named or published in scientific literature.

Without foundational information regarding its chemical structure, mechanism of action, and biological targets, it is not possible to provide the requested in-depth guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Further dissemination of information regarding this compound would be contingent on its disclosure by the originating entity through scientific publications, patent applications, or presentations at scientific conferences. Researchers and drug development professionals are encouraged to monitor these channels for any future information related to this compound.

RPR103611: A Technical Guide to a Novel HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR103611, a synthetic derivative of betulinic acid, has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, antiviral activity, and the experimental protocols used for its characterization. By targeting the viral envelope glycoprotein gp41, this compound effectively blocks the membrane fusion step essential for viral entry into host cells, representing a promising avenue for antiretroviral therapy. This guide consolidates available data to serve as a resource for researchers and professionals in the field of virology and drug development.

Introduction

The entry of HIV-1 into target cells is a complex, multi-step process that presents several key targets for antiviral intervention.[1] This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of host cells, followed by a conformational change that exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[2] This interaction triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2]

Entry inhibitors are a class of antiretroviral drugs that disrupt this sequence of events.[1][3] this compound is a triterpene derived from betulinic acid that has demonstrated significant activity as an HIV-1 entry inhibitor.[4] It is part of a broader class of betulinic acid derivatives that have been explored for their antiviral properties.[5] This document will delve into the specific characteristics of this compound as an inhibitor of HIV-1 entry.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HIV-1 envelope glycoprotein gp41 and inhibiting the membrane fusion process.[4] Unlike some other entry inhibitors that target the initial attachment to CD4 or coreceptors, this compound acts at a later stage of the entry cascade.

The proposed mechanism involves the binding of this compound to the ectodomain of gp41, particularly a region referred to as the "loop region."[4] This interaction is thought to stabilize a pre-fusion conformation of gp41, preventing the necessary structural rearrangements that lead to the formation of the six-helix bundle, a critical step for membrane fusion. The stability of the gp120-gp41 complex also appears to influence the drug's efficacy, suggesting that the accessibility of the target site on gp41 is a key determinant of its inhibitory activity.[4]

Figure 2: Experimental Workflow for the Cell-Cell Fusion Assay.

Single-Cycle Infectivity Assay

This assay measures the ability of a compound to inhibit a single round of HIV-1 infection using pseudotyped viruses.

Materials:

-

Producer Cells: 293T cells for producing pseudoviruses.

-

Target Cells: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).

-

HIV-1 backbone plasmid (env-deficient).

-

HIV-1 envelope expression plasmid for a specific strain.

-

Transfection reagent.

-

This compound or other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Pseudovirus Production:

-

Co-transfect 293T cells with the HIV-1 backbone plasmid and the envelope expression plasmid.

-

Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Filter the supernatant to remove cellular debris.

-

-

Infection and Inhibition:

-

Seed TZM-bl cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the pseudovirus with the diluted compound for 1 hour at 37°C.

-

Add the virus-compound mixture to the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

-

Quantification:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of infection inhibition against the log of the compound concentration.

-

dot

Figure 3: Workflow for the Single-Cycle Infectivity Assay.

Development Status

This compound was developed by Rhône-Poulenc Rorer. While showing promise in preclinical studies as a novel HIV-1 entry inhibitor, there is limited publicly available information regarding its advancement into clinical trials. The development of many early-generation entry inhibitors faced challenges, and it is possible that this compound was discontinued during preclinical or early clinical development for reasons that have not been publicly disclosed.

Conclusion

This compound represents an important early effort in the development of HIV-1 entry inhibitors targeting the gp41 fusion process. Its mechanism of action, involving the stabilization of a pre-fusion conformation of gp41, provided valuable insights into the molecular events of viral entry. The strain-dependent activity and the identification of specific resistance mutations have further underscored the importance of the gp41 loop region as a therapeutic target. While the clinical development of this compound did not appear to proceed, the knowledge gained from its study has contributed to the broader understanding of HIV-1 entry and the ongoing quest for new and effective antiretroviral agents. This technical guide serves to consolidate the key findings related to this compound for the benefit of the scientific and drug development communities.

References

Betulinic Acid Derivatives: A Technical Guide to Antiviral Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have emerged as a promising class of antiviral agents with potent activity against a diverse range of viruses. Notably, derivatives of betulinic acid have demonstrated significant efficacy against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and influenza virus. Their mechanisms of action are varied and specific, targeting critical stages of the viral life cycle, including entry, maturation, and replication. This technical guide provides an in-depth overview of the antiviral research on betulinic acid derivatives, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved in their antiviral effects.

Introduction to Betulinic Acid and its Derivatives

Betulinic acid is a lupane-type triterpenoid found in the bark of several plant species, including the birch tree (Betula species). While betulinic acid itself exhibits some biological activities, synthetic modifications have led to the development of derivatives with significantly enhanced antiviral potency and improved pharmacological profiles.[1] These modifications primarily focus on the C-3 and C-28 positions of the betulinic acid scaffold, leading to compounds with distinct antiviral mechanisms.[2][3] One of the most well-known derivatives is Bevirimat (3-O-(3′,3′-dimethylsuccinyl)betulinic acid), the first-in-class HIV-1 maturation inhibitor to enter clinical trials.

Antiviral Spectrum and Mechanisms of Action

Betulinic acid derivatives have demonstrated a broad spectrum of antiviral activity against both enveloped and non-enveloped viruses.[4] The primary mechanisms of action include:

-

HIV-1 Maturation Inhibition: Derivatives like Bevirimat target the final step in the processing of the Gag polyprotein, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1).[5][6] This inhibition prevents the formation of mature, infectious viral particles.

-

HIV-1 Entry Inhibition: Other derivatives, with modifications typically at the C-28 position, act as entry inhibitors by targeting the viral envelope glycoprotein gp120.[2][3] This interaction blocks the conformational changes required for the virus to fuse with the host cell membrane.

-

Anti-Herpes Simplex Virus (HSV) Activity: Betulinic acid and its derivatives have shown activity against both HSV-1 and HSV-2.[4][7] The proposed mechanism for some derivatives involves the inhibition of viral replication.[7]

-

Anti-Hepatitis C Virus (HCV) Activity: Betulinic acid has been shown to inhibit HCV replication by suppressing the NF-κB and MAPK/ERK signaling pathways, which in turn downregulates the expression of cyclooxygenase-2 (COX-2), a host factor essential for efficient HCV replication.[8][9]

-

Anti-Influenza Virus Activity: Some derivatives have exhibited inhibitory effects against influenza A virus.[10][11]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of selected betulinic acid derivatives against various viruses.

Table 1: Anti-HIV-1 Activity of Betulinic Acid Derivatives

| Compound | Virus Strain | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Bevirimat (BVM) | NL4-3 | Maturation Inhibition | 0.01 - 0.05 | >100 | >2000 | [12] |

| A43D | NL4-3 | Entry Inhibition | ~0.02 | >10 | >500 | [2][3] |

| Compound 3 | NL4-3 | Entry Inhibition | 0.027 | >10 | >370 | [2] |

| Compound 6 | BVM-Resistant (V370A) | Maturation Inhibition | 0.16 | >10 | >62.5 | [12][13] |

Table 2: Anti-HSV Activity of Betulinic Acid and Its Ionic Derivatives

| Compound | Virus Strain | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Betulinic Acid (1) | HSV-2 186 | Replication Inhibition | 1.6 | >100 | >62.5 | [7] |

| Ionic Derivative (2) | HSV-2 186 | Replication Inhibition | 0.6 | >100 | >166.7 | [7] |

| Ionic Derivative (5) | HSV-2 186 | Replication Inhibition | 0.9 | >100 | >111.1 | [7] |

Table 3: Anti-HCV and Anti-Dengue Virus Activity of Betulinic Acid

| Compound | Virus | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Betulinic Acid | DENV2 | Replication Inhibition | 0.9463 | 28.24 | 29.843 | [14] |

| Betulinic Acid | HCV (Ava5 replicon) | Replication Inhibition | ~5 | >40 | >8 | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of betulinic acid derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

The following day, treat the cells with serial dilutions of the betulinic acid derivative and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

After the incubation period, remove the medium containing the compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock of known titer

-

Betulinic acid derivative at various concentrations

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., medium containing 0.6% Avicel or agarose)

-

PBS

-

Fixative solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Wash the confluent cell monolayers twice with sterile PBS.

-

In separate tubes, pre-incubate a standardized amount of virus with serial dilutions of the betulinic acid derivative for 1 hour at 37°C.

-

Aspirate the PBS from the cell monolayers and inoculate with the virus-compound mixture.

-

Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

After the adsorption period, aspirate the inoculum and add the overlay medium containing the corresponding concentration of the betulinic acid derivative.

-

Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).

-

After incubation, aspirate the overlay and fix the cells with the fixative solution for at least 30 minutes.

-

Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

HIV-1 Entry Inhibition Assay (TZM-bl Assay)

This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains a Tat-responsive luciferase reporter gene. Inhibition of viral entry is measured as a reduction in luciferase expression.

Materials:

-

TZM-bl cells

-

HIV-1 pseudovirus or infectious clone

-

Betulinic acid derivative at various concentrations

-

Cell culture medium (DMEM with 10% FBS)

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well plates (white, solid-bottom for luminescence reading)

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

On the day of the assay, pre-incubate the cells with serial dilutions of the betulinic acid derivative for 1 hour at 37°C.

-

Add a standardized amount of HIV-1 to the wells containing the cells and compound. Include DEAE-Dextran in the medium to enhance infectivity.

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

The EC50 is the compound concentration that reduces luciferase activity by 50% compared to the virus control.

HIV-1 Maturation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the processing of the HIV-1 Gag polyprotein into its mature protein components.

Materials:

-

HIV-1 producing cells (e.g., transfected HEK293T cells)

-

Betulinic acid derivative at various concentrations

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against HIV-1 capsid protein (p24)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture HIV-1 producing cells in the presence of various concentrations of the betulinic acid derivative.

-

After 48 hours, harvest the virus-containing supernatant and clarify by low-speed centrifugation.

-

Pellet the viral particles by ultracentrifugation.

-

Lyse the pelleted virions in lysis buffer.

-

Separate the viral proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for the HIV-1 capsid protein (p24).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Inhibition of maturation is indicated by an accumulation of the p25 (CA-SP1) precursor and a corresponding decrease in the mature p24 capsid protein.

Signaling Pathways and Visualizations

The antiviral activity of betulinic acid derivatives can be mediated through the modulation of host cell signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Caption: Workflow for antiviral screening of betulinic acid derivatives.

Caption: Inhibition of HIV life cycle by betulinic acid derivatives.

Caption: Betulinic acid inhibits HCV replication via NF-κB and MAPK pathways.

Future Perspectives and Conclusion

Betulinic acid and its derivatives represent a versatile scaffold for the development of novel antiviral agents. The progress made, particularly in the field of anti-HIV drug discovery with the development of Bevirimat, highlights the therapeutic potential of this class of compounds. Future research should focus on:

-

Optimizing Potency and Overcoming Resistance: The emergence of resistance to maturation inhibitors like Bevirimat necessitates the design of next-generation derivatives with improved activity against resistant viral strains.[12][13]

-

Broadening the Antiviral Spectrum: Further investigation into the activity of betulinic acid derivatives against a wider range of viruses, including emerging viral threats, is warranted.

-

Improving Pharmacokinetic Properties: Enhancing the solubility and bioavailability of these compounds through medicinal chemistry approaches will be crucial for their successful clinical development.

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular interactions between betulinic acid derivatives and their viral or host targets will facilitate rational drug design.

References

- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis C Virus Core Protein Enhances NF-κB Signal Pathway Triggering by Lymphotoxin-β Receptor Ligand and Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. mdpi.com [mdpi.com]

- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

RPR103611: An In-Depth Technical Guide to its Target Identification in HIV-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action of RPR103611, a potent non-peptidic inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This compound, a derivative of betulinic acid, has been identified as an inhibitor of HIV-1 envelope-mediated membrane fusion, a critical step in the viral life cycle. This document details the experimental methodologies employed to elucidate its target, presents quantitative data on its antiviral activity, and visualizes the complex biological pathways and experimental workflows involved.

Introduction: The Quest for Novel HIV-1 Entry Inhibitors

The HIV-1 entry process represents a key target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein (Env), a complex of the gp120 and gp41 subunits. Gp120 initiates binding to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4), triggering conformational changes in gp41 that lead to the fusion of the viral and cellular membranes. Blocking this fusion event is a proven strategy for inhibiting viral replication. This compound emerged from screening efforts as a promising small molecule that interferes with this crucial step.

Target Identification: Pinpointing gp41 as the Molecular Target

The primary molecular target of this compound has been identified as the gp41 transmembrane glycoprotein , a key component of the HIV-1 fusion machinery. Initial studies revealed that this compound blocks HIV-1 infection and cell-cell fusion mediated by the Env proteins, suggesting an effect on virus entry.[1][2][3] The precise site of action was narrowed down to the gp41 ectodomain through a series of elegant experiments involving chimeric viruses and site-directed mutagenesis.

The antiviral efficacy of this compound is highly dependent on the amino acid sequence within the "loop region" of gp41, which separates the N-terminal and C-terminal heptad repeat domains.[1] Furthermore, the accessibility of this target region, influenced by the stability of the gp120-gp41 complex, plays a crucial role in the compound's activity.[1][4]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been evaluated against various HIV-1 strains. The half-maximal inhibitory concentration (IC50) values demonstrate strain-specific efficacy, highlighting the importance of the gp41 sequence in determining sensitivity.

| HIV-1 Strain | Tropism | IC50 (µM) | Reference |

| LAI | CXCR4 (X4) | Potent Inhibition | [1][4] |

| NDK | CXCR4 (X4) | Resistant | [1][4] |

| ADA | CCR5 (R5) | Resistant | [1][4] |

| 89.6 | Dual-tropic (X4/R5) | Potent Inhibition | Not specified |

Note: Specific numerical IC50 values for all strains were not consistently provided in the search results, but the qualitative potency is clearly indicated.

Experimental Protocols

The identification of gp41 as the target of this compound relied on several key experimental methodologies. Detailed protocols for these experiments are outlined below.

Cell-Cell Fusion Assay

This assay is used to quantify the fusion between cells expressing HIV-1 Env and target cells expressing CD4 and coreceptors.

Principle: Effector cells expressing the HIV-1 Env protein on their surface are co-cultured with target cells expressing CD4 and the appropriate coreceptor (CXCR4 or CCR5). Fusion between these cells leads to the formation of syncytia (multinucleated giant cells) and can be quantified by a reporter gene system.

Detailed Protocol:

-

Cell Lines:

-

Effector Cells: HeLa cells engineered to express the HIV-1 Env glycoprotein (e.g., from the LAI or NDK strain).[5]

-

Target Cells: HeLa cells expressing CD4 and a coreceptor (e.g., CXCR4 for X4-tropic viruses). These cells often contain a reporter gene, such as luciferase or β-galactosidase, under the control of the HIV-1 Tat-responsive promoter.[5][6]

-

-

Assay Procedure:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, prepare a suspension of effector cells.

-

Treat the target cells with varying concentrations of this compound for a predetermined incubation period.

-

Add the effector cells to the wells containing the target cells and the compound.

-

Co-culture the cells for a specific duration (e.g., 6-8 hours) to allow for cell fusion.

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Calculate the percentage of fusion inhibition at each drug concentration relative to a no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

Generation of Chimeric HIV-1 Env Proteins

To pinpoint the region within Env responsible for this compound sensitivity, chimeric Env proteins were constructed by swapping domains between sensitive (e.g., LAI) and resistant (e.g., NDK) strains.

Principle: By exchanging specific regions of the env gene between a drug-sensitive and a drug-resistant HIV-1 strain, the resulting chimeric viruses or Env proteins can be tested for their sensitivity to the inhibitor. This allows for the mapping of the determinant of resistance to a specific protein domain.

Detailed Protocol:

-

Plasmid Construction:

-

Obtain plasmids containing the full-length env genes of the sensitive (e.g., pLAI) and resistant (e.g., pNDK) HIV-1 strains.

-

Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation) to swap corresponding domains of the gp120 and gp41 coding regions between the two plasmids. For example, create a chimera with the gp120 from LAI and the gp41 from NDK.

-

Verify the integrity of the chimeric constructs by DNA sequencing.

-

-

Expression and Functional Analysis:

-

Transfect the chimeric env plasmids into suitable cells (e.g., 293T cells) to produce viral particles or to be used in cell-cell fusion assays.

-

Assess the functionality of the chimeric Env proteins by measuring their ability to mediate viral entry or cell fusion.

-

Evaluate the sensitivity of the chimeric Env-mediated fusion or infection to this compound as described in the cell-cell fusion assay or virus infectivity assay.

-

Site-Directed Mutagenesis of gp41

To identify specific amino acid residues critical for this compound activity, site-directed mutagenesis was employed to introduce specific mutations into the gp41 gene.

Principle: By changing specific amino acids in the gp41 protein, researchers can assess the impact of these changes on drug sensitivity. This technique was crucial in identifying the importance of the gp41 loop region for this compound's mechanism of action.

Detailed Protocol:

-

Primer Design:

-

Mutagenesis Reaction:

-

Use a high-fidelity DNA polymerase to perform a PCR reaction with the plasmid containing the wild-type gp41 gene as the template and the mutagenic primers.

-

The PCR cycling conditions are typically: an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.[7]

-

-

Digestion of Parental DNA and Transformation:

-

Digest the PCR product with the DpnI restriction enzyme to specifically degrade the methylated parental DNA template, leaving the newly synthesized, mutated DNA intact.[7]

-

Transform the DpnI-treated DNA into competent E. coli cells for amplification.

-

-

Verification and Functional Analysis:

-

Isolate the plasmid DNA from several bacterial colonies and sequence the gp41 gene to confirm the presence of the desired mutation.

-

Express the mutant Env protein and assess its sensitivity to this compound using the cell-cell fusion or virus infectivity assays.

-

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex interactions and experimental logic in drug target identification. The following visualizations were created using the DOT language for Graphviz.

HIV-1 Entry and Fusion Signaling Pathway

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41.

Experimental Workflow for this compound Target Identification

Caption: Workflow for identifying the molecular target of this compound.

Conclusion

The identification of the gp41 loop region as the target of this compound provides valuable insights into the mechanism of HIV-1 entry and fusion. The experimental workflow detailed in this guide, from initial observations to precise target mapping, serves as a classic example of modern drug target identification. While this compound itself may not have progressed to clinical use, the knowledge gained from its study has significantly contributed to our understanding of HIV-1 entry inhibitors and has informed the development of subsequent antiviral strategies targeting this critical viral process. The methodologies described herein remain relevant for the characterization of new antiviral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of an HIV cell-cell fusion assay by using two genetically modified HeLa cell lines and reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

RPR103611: An In-Depth Technical Guide to a Novel HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR103611 is a semi-synthetic triterpenoid derived from betulinic acid, developed by Rhône-Poulenc Rorer (a predecessor of Sanofi), which emerged from research programs focused on novel anti-HIV therapeutics. It is classified as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor. Specifically, this compound targets the viral envelope glycoprotein gp41, a critical component of the viral fusion machinery. By interfering with gp41-mediated membrane fusion, this compound effectively blocks the entry of the virus into host cells, a crucial step in the HIV-1 lifecycle.

Discovery and History

The discovery of this compound is rooted in the exploration of natural products as sources for novel antiviral agents. Betulinic acid, a pentacyclic triterpene found in the bark of several plant species, was identified as a promising lead compound with anti-HIV activity. Researchers at Rhône-Poulenc Rorer synthesized a series of ω-aminoalkanoic acid derivatives of betulinic acid to optimize its antiviral potency and pharmacological properties. Within this series, the statine derivative designated as 14g in their research, and later identified as this compound, demonstrated particularly potent and specific inhibition of HIV-1 entry.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the fusion of the HIV-1 viral envelope with the host cell membrane. This process is mediated by the viral envelope glycoproteins, gp120 and gp41. The binding of gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5) triggers conformational changes in gp41, exposing fusion-promoting domains. This compound is believed to interact with the gp41 subunit during this conformational transition, preventing the formation of a stable six-helix bundle structure required for membrane fusion. "Time-of-addition" experiments have confirmed that this compound acts at an early stage of the HIV-1 replication cycle, consistent with a fusion inhibition mechanism.

Chemical Structure

The definitive chemical structure of this compound, also referred to as compound 14g , is that of a statine derivative of betulinic acid. While the specific publication identifying this compound has been located (Journal of Medicinal Chemistry, 1997, 40(21), 3226-3237), the detailed chemical structure from the publication's supplementary data is not publicly available.

In Vitro Antiviral Activity

This compound has demonstrated potent and selective activity against different strains of HIV-1 in vitro. Its efficacy is particularly notable against CXCR4-tropic (X4) and dual-tropic strains of the virus.

| HIV-1 Strain | Coreceptor Tropism | IC50 (nM) |

| YU2 | CCR5 | 80 |

| NL4-3 | CXCR4 | 0.27 |

| 89.6 | Dual (CXCR4/CCR5) | 0.17 |

Resistance

Studies on viral resistance to this compound have identified specific mutations within the gp41 envelope glycoprotein. The primary mutations associated with resistance are an arginine to alanine substitution at position 22 (R22A) and an isoleucine to serine substitution at position 84 (I84S) in the gp41 ectodomain. The I84S mutation alone has been shown to be sufficient to confer resistance to the antiviral effects of this compound. This indicates that the binding site or the site of action of this compound is located within or is allosterically affected by this region of gp41.

Experimental Protocols

Syncytium Formation Assay

This assay is used to evaluate the ability of a compound to inhibit HIV-1-induced cell-cell fusion, which results in the formation of multinucleated giant cells called syncytia.

Principle: Chronically HIV-1 infected cells (e.g., H9 cells) are co-cultured with uninfected CD4+ target cells (e.g., CEM cells). The gp120 on the surface of the infected cells binds to the CD4 receptors on the target cells, leading to gp41-mediated fusion of the cell membranes and the formation of syncytia. The inhibitory effect of a compound is determined by the reduction in the number or size of syncytia compared to a control culture without the compound.

Protocol:

-

Cell Preparation:

-

Harvest chronically HIV-1 infected H9 cells and uninfected CEM cells.

-

Wash the cells with fresh culture medium and resuspend to a concentration of 2 x 10^5 cells/mL.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add serial dilutions of this compound in triplicate.

-

Add 50 µL of the H9 cell suspension and 50 µL of the CEM cell suspension to each well.

-

Include control wells with cells only (no compound) and wells with a known fusion inhibitor (e.g., Enfuvirtide) as a positive control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

-

Quantification:

-

After incubation, visually inspect the wells under a microscope and count the number of syncytia (defined as cells containing more than four nuclei).

-

Alternatively, a reporter gene assay can be used where one cell line expresses a viral transactivator (like Tat) and the other contains a reporter gene (like luciferase) under the control of a viral promoter. Fusion leads to the activation of the reporter gene, and the signal can be quantified.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the no-compound control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

-

Time-of-Addition Experiment

This experiment is designed to determine the specific stage of the HIV-1 replication cycle that is inhibited by an antiviral compound.

Principle: A synchronized infection of target cells with HIV-1 is initiated. The test compound is then added at different time points post-infection. If the compound targets an early event (e.g., entry), it will lose its inhibitory effect when added after that event has occurred. By comparing the time-course of inhibition to that of known inhibitors with defined mechanisms of action, the target of the test compound can be identified.

Protocol:

-

Cell and Virus Preparation:

-

Use a highly permissive cell line (e.g., MT-4 cells) and a high-titer HIV-1 stock.

-

Pre-cool the cells and virus on ice to allow for viral attachment without fusion.

-

-

Synchronized Infection:

-

Adsorb the virus to the cells at 4°C for 1-2 hours to allow binding but not fusion.

-

Wash the cells to remove unbound virus.

-

Initiate synchronous infection by rapidly warming the cells to 37°C. This is considered time zero.

-

-

Timed Compound Addition:

-

At various time points after the temperature shift (e.g., 0, 1, 2, 4, 6, 8, 10, 12 hours), add this compound to the infected cell cultures in triplicate.

-

Include known inhibitors as controls:

-

A CD4-binding inhibitor (added at time 0).

-

A fusion inhibitor like Enfuvirtide (added up to 1-2 hours post-infection).

-

A reverse transcriptase inhibitor like Zidovudine (added up to 6-8 hours post-infection).

-

An integrase inhibitor (added up to 10-12 hours post-infection).

-

-

-

Assay Readout:

-

After a single round of replication (typically 24-48 hours post-infection), collect the cell culture supernatant.

-

Quantify viral replication by measuring the amount of p24 antigen in the supernatant using an ELISA.

-

-

Data Analysis:

-

Plot the percentage of inhibition of p24 production for each compound against the time of addition.

-

The time point at which a compound loses its ability to inhibit viral replication indicates when its target step in the viral lifecycle is completed. The profile for this compound would be compared to that of the known fusion inhibitor.

-

Visualizations

Caption: HIV-1 entry and fusion pathway, indicating the inhibitory action of this compound.

A Technical Guide to the Comparative Analysis of HIV-1 Entry Inhibitors: RPR103611 and its Stereoisomer IC9564

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of two closely related betulinic acid derivatives, RPR103611 and its stereoisomer IC9564, both potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document summarizes their biological activities, delineates their mechanisms of action, and provides detailed experimental protocols for their evaluation, adhering to the highest standards of scientific rigor.

Introduction

This compound and IC9564 are synthetic derivatives of betulinic acid, a naturally occurring pentacyclic triterpenoid. Both compounds have demonstrated significant anti-HIV-1 activity by targeting the viral entry process, a critical step in the HIV-1 lifecycle. Their primary mechanism of action involves the inhibition of membrane fusion mediated by the HIV-1 envelope glycoproteins, gp120 and gp41. While being stereoisomers, subtle differences in their three-dimensional structure can influence their interaction with viral targets and, consequently, their inhibitory potency and specificity. This guide aims to provide a comprehensive comparison to aid researchers in the field of antiretroviral drug development.

Quantitative Analysis of Anti-HIV-1 Activity

The antiviral potency of this compound and IC9564 has been evaluated against various laboratory-adapted and primary isolates of HIV-1. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) reported in the literature. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies. However, a notable finding from existing research suggests that both stereoisomers are approximately equipotent in their anti-HIV-1 and anti-fusion activities.

Table 1: Comparative Anti-HIV-1 Activity of this compound

| HIV-1 Strain | Tropism | IC50 (nM) |

| YU2 | CCR5 | 80 |

| NL4-3 | CXCR4 | 0.27 |

| 89.6 | Dual | 0.17 |

Table 2: Comparative Anti-HIV-1 Activity of IC9564 and its Analogues

| Compound | HIV-1 Strain | EC50 (µM) |

| IC9564 analogue 5 | Not Specified | 0.33 |

| IC9564 analogue 20 | Not Specified | 0.46 |

Mechanism of Action: Targeting HIV-1 Entry

Both this compound and IC9564 function as HIV-1 entry inhibitors by interfering with the conformational changes of the viral envelope glycoproteins required for membrane fusion.

-

This compound: This compound efficiently inhibits membrane fusion mediated by the envelope proteins of CXCR4-dependent (X4) HIV-1 strains. Its antiviral efficacy is dependent on the sequence of the gp41 loop region and the stability of the gp120-gp41 complex. Resistance to this compound is conferred by specific mutations within the gp41 ectodomain.

-

IC9564: This stereoisomer also blocks HIV-1 envelope-mediated membrane fusion. Its molecular target has been identified as the V3 loop of the gp120 glycoprotein. By binding to this region, IC9564 induces a nonproductive conformational change in gp120, preventing its interaction with the host cell co-receptors and subsequent fusion.

The following diagram illustrates the proposed mechanism of action for these HIV-1 entry inhibitors.

An In-depth Technical Guide to the RPR103611 gp41 Binding Site

This technical guide provides a comprehensive overview of the binding site and mechanism of action of RPR103611, a nonpeptidic small molecule inhibitor of HIV-1 entry. The information is intended for researchers, scientists, and drug development professionals working on HIV-1 therapeutics.

Introduction

This compound is a triterpene derivative that effectively blocks membrane fusion mediated by the envelope glycoproteins (Env) of CXCR4-dependent (X4) HIV-1 strains.[1][2][3] Its mechanism of action involves targeting the gp41 subunit of the HIV-1 Env complex, thereby preventing the conformational changes required for the fusion of viral and cellular membranes.[4][5] This guide delves into the specifics of the this compound binding site on gp41, the factors influencing its antiviral activity, and the experimental methodologies used to elucidate these details.

Quantitative Data: Inhibitory Activity of this compound

The antiviral efficacy of this compound is highly dependent on the specific HIV-1 strain. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various HIV-1 strains in cell-cell fusion assays.

| HIV-1 Strain | Coreceptor Tropism | Sensitivity to this compound | IC50 (µM) | Reference |

| LAI | X4 | Sensitive | ~0.1 | [1][2][3] |

| NDK | X4 | Resistant | >10 | [1][2][3] |

| ADA | R5 | Resistant | >10 | [1][2][3] |

| LAI-gp120/ADA-gp41 | Chimeric | Sensitive | Not specified | [1][2][3] |

| ADA-gp120/LAI-gp41 | Chimeric | Sensitive | Not specified | [1][2][3] |

The gp41 Binding Site of this compound

The primary binding site of this compound is located within the "loop region" of the gp41 ectodomain. This region separates the N-terminal and C-terminal heptad repeats (NHR and CHR, respectively), which are critical for the formation of the six-helix bundle that drives membrane fusion.

Key Residues Determining Sensitivity and Resistance

Studies utilizing chimeric envelope proteins and site-directed mutagenesis have identified specific amino acid residues within the gp41 loop region that are critical for this compound sensitivity.

-

Isoleucine 84 (I84): Mutation of isoleucine to serine at position 84 (I84S) in the LAI strain confers resistance to this compound.[4][5]

-

Leucine 91 (L91): The presence of leucine at position 91 is associated with sensitivity (as in the LAI strain), while a histidine at this position (as in the NDK strain) leads to resistance.[1][2][3]

The presence of nonpolar residues in this loop region appears to be a key determinant for the antiviral activity of this compound.[1][2][3]

Role of gp120-gp41 Complex Stability

The accessibility of the this compound binding site on gp41 is influenced by the stability of the gp120-gp41 complex. R5-tropic strains, such as ADA, typically have a more stable gp120-gp41 association compared to X4-tropic strains. This increased stability is thought to mask the this compound binding site on gp41, leading to resistance even when the loop region sequence is similar to that of sensitive strains.[1][2][3]

Experimental evidence supporting this includes:

-

Acidic pH Treatment: Mildly acidic conditions, which are known to destabilize the gp120-gp41 complex, can render the resistant ADA strain sensitive to this compound.[1][2][3]

-

Soluble CD4 (sCD4) Treatment: Pre-incubation of resistant viruses with sCD4, which induces conformational changes in Env and exposes regions of gp41, can partially overcome resistance to this compound.[1][2][3]

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Cell-Cell Fusion Assay for this compound Efficacy

This protocol outlines a method to assess the inhibitory effect of this compound on HIV-1 Env-mediated cell-cell fusion.

Materials:

-

Effector cells: HeLa cells expressing HIV-1 Env (e.g., LAI, NDK, or chimeric constructs).

-

Target cells: P4-HeLa cells expressing CD4, CXCR4, and CCR5, and containing a Tat-inducible β-galactosidase reporter gene.

-

This compound stock solution (in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

β-galactosidase substrate (e.g., CPRG or X-gal).

-

Lysis buffer.

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Seed target cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the target cells.

-

Add effector cells to the wells containing target cells and this compound.

-

Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and reporter gene activation.

-

Lyse the cells and add the β-galactosidase substrate.

-

Incubate until color development is sufficient.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition of fusion at each this compound concentration and determine the IC50 value.

Caption: Workflow for cell-cell fusion assay.

Generation of HIV-1 Chimeric Envelope Glycoproteins

This protocol describes the generation of chimeric Env proteins to map determinants of drug sensitivity and resistance.

Materials:

-

Plasmids encoding the Env genes of interest (e.g., from LAI and NDK strains).

-

Restriction enzymes.

-

T4 DNA ligase.

-

Competent E. coli for cloning.

-

Plasmid purification kits.

-

DNA sequencing reagents.

-

Mammalian expression vector.

Procedure:

-

Identify conserved restriction sites in the Env genes of the sensitive and resistant strains.

-

Digest the Env-encoding plasmids with the selected restriction enzymes to generate fragments corresponding to different domains (e.g., gp120, gp41 ectodomain, transmembrane domain).

-

Ligate the desired fragments from the different strains into a mammalian expression vector. For example, ligate the gp120 fragment from the LAI strain with the gp41 fragment from the NDK strain.

-

Transform the ligated plasmids into competent E. coli and select for positive clones.

-

Purify the chimeric plasmids and verify the sequence of the chimeric Env gene by DNA sequencing.

-

Use the verified chimeric Env plasmids to transfect effector cells for use in cell-cell fusion assays as described in section 5.1.

Caption: Workflow for generating chimeric Env.

Conclusion

This compound represents an important tool for studying the mechanism of HIV-1 entry and a potential scaffold for the development of novel fusion inhibitors. Its antiviral activity is intricately linked to the amino acid sequence of the gp41 loop region and the conformational state of the Env complex. The experimental approaches detailed in this guide provide a framework for further investigation into the interaction of small molecules with the HIV-1 fusion machinery and for the identification of new antiviral agents.

References

- 1. Sensitivity to a Nonpeptidic Compound (this compound) Blocking Human Immunodeficiency Virus Type 1 Env-Mediated Fusion Depends on Sequence and Accessibility of the gp41 Loop Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell–cell and virus–cell fusion assay–based analyses of alanine insertion mutants in the distal α9 portion of the JRFL gp41 subunit from HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of fusion inhibitors in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitivity to a nonpeptidic compound (this compound) blocking human immunodeficiency virus type 1 Env-mediated fusion depends on sequence and accessibility of the gp41 loop region - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Pharmacological Profile of RPR103611

An important note on the availability of information: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated as "RPR103611." This designation may represent an internal development code that has not been disclosed in public forums, or it could be an alternative name for a compound that is not indexed under this identifier.

During the initial investigation, a potential but unconfirmed link to a compound named RWJ-348260 was explored. RWJ-348260 is a novel, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Given the lack of data for this compound, and for illustrative purposes, this guide will proceed by presenting the type of in-depth pharmacological profile that would be constructed for a research compound, using the publicly available information on RWJ-348260 as a proxy. It is crucial to understand that this information may not be representative of this compound.

Core Pharmacological Profile of RWJ-348260

RWJ-348260 is a selective and potent agonist of PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Its primary mechanism of action involves binding to and activating PPARγ, which in turn modulates the expression of a suite of genes involved in insulin signaling, adipogenesis, and lipid homeostasis.

Mechanism of Action

The activation of PPARγ by RWJ-348260 leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for RWJ-348260 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of RWJ-348260

| Assay Type | Target | Cell Line/System | Endpoint | Value |

| Co-transfection Assay | PPARγ | - | EC50 | - |

| Receptor Binding Assay | PPARγ | - | Ki | - |

| aP2 Gene Induction | - | 3T3-L1 preadipocytes | EC50 | - |

| Preadipocyte Differentiation | - | 3T3-L1 preadipocytes | EC50 | - |

Note: Specific quantitative values (EC50, Ki) for RWJ-348260 are not provided in the publicly accessible abstracts. Access to the full-text article would be required to populate these fields.

Table 2: In Vivo Efficacy of RWJ-348260 in Rodent Models of Diabetes

| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Plasma Glucose | Change in HbA1c | Change in Insulin | Change in Triglycerides |

| ob/ob mouse | RWJ-348260 | - | - | ↓ | ↓ | ↓ | ↓ |

| db/db mouse | RWJ-348260 | - | - | ↓ | ↓ | ↓ | ↓ |

| Zucker Diabetic Fatty (ZDF) rat | RWJ-348260 | - | - | ↓ | ↓ | ↓ | ↓ |

Note: "↓" indicates a statistically significant decrease compared to vehicle-treated controls. Specific dosages and percentage changes are not detailed in the available abstracts.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of RWJ-348260 would be essential for replication and further research. The following outlines the typical components of such protocols.

PPARγ-GAL4 Co-transfection Assay

This assay is designed to measure the ability of a compound to activate the PPARγ receptor in a cellular context.

Methodology Details:

-

Cell Line: Typically a human embryonic kidney (HEK293) or a similar easily transfectable cell line.

-

Plasmids: 1) An expression vector containing the DNA binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARγ. 2) A reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene, commonly firefly luciferase.

-

Transfection Reagent: A commercially available lipid-based transfection reagent.

-

Compound Incubation: Cells are typically incubated with the test compound for 24 to 48 hours.

-

Data Analysis: Luminescence is measured using a luminometer. The data is then normalized to a positive control (e.g., rosiglitazone) and EC50 values are calculated using a non-linear regression analysis.

PPARγ Receptor Binding Assay

This is a biochemical assay to determine the affinity of a compound for the PPARγ receptor.

Methodology Details:

-

Receptor Source: Recombinant human PPARγ protein, often expressed in and purified from E. coli or insect cells.

-

Radioligand: A radiolabeled ligand with known high affinity for PPARγ (e.g., [3H]-rosiglitazone).

-

Assay Principle: A competitive binding format where the unlabeled test compound (RWJ-348260) competes with the radioligand for binding to the PPARγ receptor.

-

Separation Method: Separation of bound from free radioligand is typically achieved by filtration through a glass fiber filter, followed by washing.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Studies in Diabetic Rodent Models

These studies are designed to assess the anti-diabetic effects of a compound in a whole-animal system.

Methodology Details:

-

Animal Models:

-

ob/ob mice: Genetically obese and diabetic due to a mutation in the leptin gene.

-

db/db mice: Genetically diabetic due to a mutation in the leptin receptor gene.

-

Zucker Diabetic Fatty (ZDF) rats: A model of obesity and type 2 diabetes.

-

-

Compound Administration: RWJ-348260 is typically administered orally once daily for a specified duration.

-

Parameters Measured:

-

Plasma Glucose: Measured from blood samples, often after a fasting period.

-

Glycated Hemoglobin (HbA1c): A measure of long-term glycemic control.

-

Plasma Insulin: Measured to assess effects on insulin sensitivity and pancreatic beta-cell function.

-

Plasma Triglycerides: To evaluate the compound's effect on lipid metabolism.

-

Oral Glucose Tolerance Test (OGTT): To assess the improvement in glucose disposal after an oral glucose challenge.

-

-

Data Analysis: Statistical comparison between the vehicle-treated control group and the compound-treated groups.

Conclusion

While a direct pharmacological profile for this compound could not be constructed due to a lack of public information, the analysis of a related compound, RWJ-348260, provides a framework for the type of in-depth technical guide required by researchers. This includes a clear description of the mechanism of action, quantitative data on in vitro and in vivo activity, and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the understanding of the compound's pharmacology. Should information on this compound become publicly available, a similar comprehensive profile can be generated.

RPR103611 (CAS Number: 150840-75-8): A Technical Guide to a Potent HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR103611 is a synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpene. Identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1), this compound has been a subject of interest in the development of novel antiretroviral therapies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Chemical Properties and Structure

This compound is characterized by the addition of an ω-aminoalkanoic acid side chain to the betulinic acid scaffold. This modification is crucial for its anti-HIV-1 activity.

| Property | Value |

| CAS Number | 150840-75-8 |

| Molecular Formula | C46H78N2O6 |

| Molecular Weight | 755.12 g/mol |

Biological Activity

This compound exhibits potent inhibitory activity against various strains of HIV-1, including those that are tropic for different co-receptors (CCR5 and CXCR4). The inhibitory concentrations (IC50) are in the nanomolar range for several viral strains, highlighting its potential as an antiretroviral agent.

| HIV-1 Strain | Tropism | IC50 (µM) |

| YU2 | CCR5-tropic | 0.08 |

| NL4-3 | CXCR4-tropic | 0.00027 |

| 89.6 | Dual-tropic | 0.00017 |

Data sourced from MedchemExpress.[1]

Mechanism of Action

Studies have elucidated that this compound acts as an HIV-1 entry inhibitor.[2] Its mechanism is distinct from many other antiretroviral drugs. This compound does not inhibit key viral enzymes such as reverse transcriptase, protease, or integrase.[2] Instead, it interferes with an early step in the viral replication cycle, specifically the fusion of the viral envelope with the host cell membrane.[2]

"Time of addition" experiments have shown that this compound is effective when added after the initial binding of the virus to the host cell's CD4 receptor.[2] It has been observed to inhibit syncytium formation, which is the fusion of infected and uninfected cells, a hallmark of HIV-1 infection.[2] However, the compound does not appear to block the initial virus-cell binding.[2] This suggests that this compound acts at a post-binding stage, likely by preventing the conformational changes in the viral envelope glycoproteins (gp120 and gp41) that are necessary for membrane fusion.

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis and evaluation of betulinic acid derivatives like this compound.

Synthesis of ω-Aminoalkanoic Acid Derivatives of Betulinic Acid

The synthesis of this compound involves the coupling of betulinic acid with an appropriate ω-aminoalkanoic acid derivative, which in the case of this compound is a statine derivative. A general procedure for such amide coupling is as follows:

-

Activation of Betulinic Acid: Betulinic acid is first converted to an activated ester or an acid chloride. For example, treatment with a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) at room temperature.

-

Amide Coupling: The activated betulinic acid is then reacted with the desired ω-aminoalkanoic acid derivative (e.g., a statine ester). The reaction is typically carried out in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

-

Deprotection (if necessary): If the amino acid derivative contains protecting groups (e.g., on a carboxylic acid or hydroxyl group), these are removed in the final step using appropriate deprotection conditions (e.g., acid or base hydrolysis, or hydrogenolysis).

-

Purification: The final product is purified by chromatographic techniques, such as column chromatography on silica gel, to yield the desired betulinic acid derivative.

Anti-HIV-1 Activity Assay (Syncytium Formation Assay)

This assay is used to determine the ability of a compound to inhibit HIV-1-induced cell-cell fusion.

-

Cell Culture: Co-culture susceptible target cells (e.g., MT-2 cells) with HIV-1 infected cells (e.g., H9/IIIB cells) in a 96-well microtiter plate.

-

Compound Addition: Add serial dilutions of the test compound (this compound) to the co-culture. Include appropriate controls (e.g., no compound, and a known inhibitor).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.

-

Syncytium Counting: After incubation, examine the wells under an inverted microscope and count the number of giant multinucleated cells (syncytia).

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the control without the compound.

Virus-Cell Binding Assay

This assay determines if a compound prevents the initial attachment of the virus to the host cell.

-

Cell Preparation: Prepare a suspension of target cells (e.g., CEM cells) in a suitable buffer.

-

Virus Incubation: Pre-incubate HIV-1 virions with serial dilutions of the test compound for a defined period (e.g., 1 hour at 37°C).

-

Binding: Add the virus-compound mixture to the target cells and incubate at 4°C for 1-2 hours to allow binding but prevent fusion.

-

Washing: Wash the cells extensively with cold buffer to remove unbound virus.

-

Quantification: Lyse the cells and quantify the amount of bound virus by measuring a viral protein, typically p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral binding by 50% is determined.

Conclusion

This compound is a potent betulinic acid-derived HIV-1 entry inhibitor with a mechanism of action that targets the post-binding fusion step of the viral lifecycle. Its nanomolar efficacy against a range of HIV-1 strains makes it and its analogs valuable leads for the development of new antiretroviral drugs, particularly for combination therapies that can target different stages of the HIV-1 replication cycle. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the synthesis and biological activity of this class of compounds.

References

Unraveling "RPR103611": A Technical Guide to the Rapid Plasma Reagin Test for Research Applications

Initial Assessment: The identifier "RPR103611" does not correspond to a specific research molecule or therapeutic compound with a known mechanism of action or signaling pathway. Instead, "RPR" is the widely recognized acronym for the Rapid Plasma Reagin test, a standard diagnostic tool for syphilis. The numerical suffix, "103611," likely represents a catalog or product number for a specific manufacturer's RPR test kit intended for research use only.

This technical guide, therefore, provides an in-depth overview of the core principles, experimental procedures, and data interpretation of the Rapid Plasma Reagin test, tailored for researchers, scientists, and drug development professionals who may utilize this assay in their work.

Core Principles of the RPR Test

The Rapid Plasma Reagin test is a non-treponemal flocculation assay used to detect reagin antibodies in human serum or plasma. Reagin antibodies are a complex of IgM and IgG antibodies that are produced by the body in response to the cellular damage caused by the bacterium Treponema pallidum, the causative agent of syphilis.

The RPR test antigen is a carbon particle cardiolipin antigen. It is a mixture of:

-

Cardiolipin: A lipid material isolated from bovine heart, which acts as the primary antigen.

-

Lecithin: Purified from egg yolk, it enhances the reactivity of the cardiolipin.

-

Cholesterol: Sensitizes the antigen to detect smaller amounts of reagin.

-

Charcoal particles: These are included in the antigen suspension to allow for macroscopic visualization of the flocculation reaction.

When a serum or plasma sample containing reagin antibodies is mixed with the RPR antigen suspension, the antibodies bind to the lipid antigens, causing the charcoal particles to agglutinate. This clumping, or flocculation, is visible to the naked eye as black clumps against the white background of the test card. If no reagin antibodies are present, the test suspension will remain uniformly gray.

Data Presentation

The results of the RPR test can be reported both qualitatively and semi-quantitatively.

Table 1: Qualitative Interpretation of RPR Test Results

| Observation | Interpretation |

| Black clumps of varying sizes against a clear background | Reactive (R) |

| No clumping or very slight roughness; uniform gray appearance | Non-reactive (N) |

Table 2: Semi-Quantitative Titer Determination and Interpretation

For reactive samples, a semi-quantitative titer can be determined by serially diluting the sample and re-testing. The titer is reported as the reciprocal of the highest dilution that shows a reactive result.

| Dilution | Result | Titer |

| Undiluted | Reactive | 1 |

| 1:2 | Reactive | 2 |

| 1:4 | Reactive | 4 |

| 1:8 | Reactive | 8 |

| 1:16 | Non-reactive | 8 |

| 1:32 | Non-reactive | 8 |

Experimental Protocols

The following is a generalized protocol for performing the RPR test. Researchers should always refer to the specific instructions provided with their RPR test kit.

Materials:

-

RPR antigen suspension

-

Patient serum or plasma

-

Positive and negative control sera

-

Disposable dispensing needles or pipettes calibrated to deliver a specific volume (e.g., 50 µL)

-

Test cards with distinct reaction circles

-

Mechanical rotator set to 100 rpm

-

High-intensity light source

Qualitative Protocol:

-

Bring all reagents and samples to room temperature (20-30°C).

-

Place one drop (approximately 50 µL) of the patient sample onto a designated circle on the test card.

-

Using a separate pipette or stirrer, spread the sample evenly over the entire area of the circle.

-

Briefly shake the RPR antigen suspension to ensure homogeneity.

-

Dispense one drop of the antigen suspension onto the circle containing the patient sample. Do not mix.

-

Place the test card on the mechanical rotator and rotate at 100 rpm for 8 minutes.

-

Immediately after rotation, read the results macroscopically under a high-intensity light source.

Semi-Quantitative Protocol:

-

For each sample that was reactive in the qualitative test, prepare serial dilutions (e.g., 1:2, 1:4, 1:8, 1:16, etc.) using a 0.9% saline solution.

-

Test each dilution as described in the qualitative protocol.

-

The titer is the highest dilution that produces a reactive result.

Visualization of Experimental Workflow and Principle

The following diagrams illustrate the RPR test workflow and the underlying immunological principle.

Triterpenoid Compounds as HIV Inhibitors: A Technical Guide

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains and long-term toxicities associated with current medications necessitate the discovery of new antiviral agents with novel mechanisms of action[1]. Natural products, particularly triterpenoids, have emerged as a promising source of new anti-HIV drug candidates[1][2]. Triterpenoids are a large and structurally diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene. Found widely in the plant kingdom, they exhibit a range of biological activities, including potent antiviral effects[1][2][3].

This technical guide provides a comprehensive overview of triterpenoid compounds as HIV inhibitors, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals working in the field of antiviral drug discovery.

The HIV-1 Life Cycle: A Landscape of Therapeutic Targets

The replication cycle of HIV-1 presents multiple distinct stages that can be targeted by antiviral agents. Triterpenoids have demonstrated inhibitory activity across various points in this cycle, from initial viral entry to the final maturation of new virions.

Triterpenoids as HIV Entry and Fusion Inhibitors

The initial step of HIV infection involves the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor, followed by a conformational change that allows interaction with a coreceptor (CCR5 or CXCR4) and subsequent fusion mediated by gp41. Several triterpene derivatives, particularly from the lupane class, block this process at a post-binding step related to membrane fusion[4][5].

Betulinic acid derivatives have been extensively studied as entry inhibitors[6][7]. For instance, compounds with specific ω-aminoalkanoic acid side chains at the C-28 position show potent anti-HIV-1 activity in the nanomolar range[5]. Time-of-addition experiments suggest these compounds act early in the viral life cycle, interfering with the virus-cell fusion process rather than the initial gp120-CD4 binding[5]. Another lupane-type triterpenoid, 30-oxo-calenduladiol, was identified as a specific CCR5 antagonist, inhibiting R5-tropic HIV-1 infection with an IC50 value of 1 µM[8].

Table 1: Quantitative Data for Triterpenoid Entry Inhibitors

| Compound Class | Compound Name/Derivative | Target | EC50 / IC50 | Cell Line | Reference |

|---|---|---|---|---|---|

| Lupane | 30-oxo-calenduladiol | CCR5 Antagonist (Entry) | IC50: 1 µM | CCR5+/CXCR4+ cells | [8] |

| Lupane | Betulinylamino-undecanoic acid | Entry/Fusion | IC50: 300 nM | CEM 4 | [7] |

| Lupane | Betulin derivative (A43D) | gp120 (Entry) | Potent | - | [9] |

| Saponin | From Tieghemella heckelii | Entry | Potent | HeLa-CD4 |[10] |

Triterpenoids as HIV Reverse Transcriptase (RT) Inhibitors

Reverse transcriptase is a key viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a critical step for integration into the host genome. Triterpenoids from various structural classes have been shown to inhibit purified HIV-1 RT. A study screening 55 different triterpenoids found that compounds like lupenone, betulin diacetate, and cycloartenol ferulate were effective inhibitors with IC50 values in the low micromolar range[11]. Some lupane-type triterpenoids have also been identified as multi-target inhibitors that act, in part, by inhibiting reverse transcription[1][12]. A semi-synthetic analog of glycyrrhizic acid also demonstrated high anti-HIV-1 activity by inhibiting the RNA-dependent DNA-polymerase activity of RT with an IC50 of 3.1 ±1.0 μg/mL[13].

Table 2: Quantitative Data for Triterpenoid RT Inhibitors

| Compound Class | Compound Name/Derivative | Target | IC50 | Assay Type | Reference |

|---|---|---|---|---|---|

| Lupane | Lupenone | HIV-1 RT | 2.1 µM | Purified Enzyme | [11] |

| Lupane | Betulin diacetate | HIV-1 RT | 1.4 µM | Purified Enzyme | [11] |

| Tetracyclic | Cycloartenol ferulate | HIV-1 RT | 2.2 µM | Purified Enzyme | [11] |

| Tetracyclic | 24-methylenecycloartanol ferulate | HIV-1 RT | 1.9 µM | Purified Enzyme | [11] |

| Oleanane | Olean-9(11),12(13)-dien-30-oic acid glycoside | HIV-1 RT | 3.1 µg/mL | Recombinant Enzyme | [13] |

| Ursane | 3-acetoxyalphitolic acid | HIV-1 RT | 16.3 µg/mL | Purified Enzyme |[1] |

Triterpenoids as HIV Integrase (IN) Inhibitors